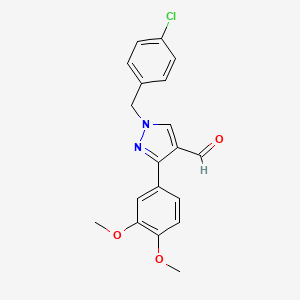

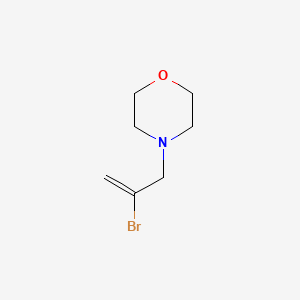

![molecular formula C5H10N2 B1275089 3-Azabicyclo[3.1.0]hexan-6-amine CAS No. 208837-84-7](/img/structure/B1275089.png)

3-Azabicyclo[3.1.0]hexan-6-amine

Descripción general

Descripción

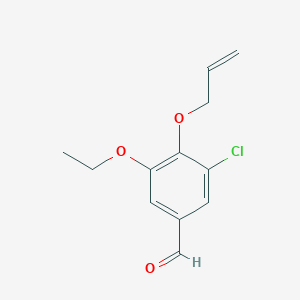

3-Azabicyclo[3.1.0]hexan-6-amine is a chemical compound with the molecular formula C5H10N2 . It is also known as N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine . This compound is a crucial component in several antiviral medications .

Synthesis Analysis

The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane, a derivative of 3-Azabicyclo[3.1.0]hexan-6-amine, has been achieved through the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis and the Gabriel synthesis . This gram-scale synthesis is achieved in seven distinct steps, resulting in a total yield of 28% .Molecular Structure Analysis

The molecular structure of 3-Azabicyclo[3.1.0]hexan-6-amine is characterized by a bicyclic structure with a nitrogen atom incorporated into the ring system . The InChI code for this compound is 1S/C19H22N2/c1-3-7-15(8-4-1)13-21(14-16-9-5-2-6-10-16)19-17-11-20-12-18(17)19/h1-10,17-20H,11-14H2 .Chemical Reactions Analysis

The key reaction involved in the synthesis of 3-Azabicyclo[3.1.0]hexan-6-amine derivatives is the intramolecular cyclopropanation of alpha-diazoacetates . This reaction is promoted by a base and results in the formation of conformationally restricted highly substituted aza [3.1.0]bicycles .Physical And Chemical Properties Analysis

The molecular weight of N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine, a derivative of 3-Azabicyclo[3.1.0]hexan-6-amine, is 278.4 . More detailed physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Antiviral Medications

3-Azabicyclo[3.1.0]hexan-6-amine: is a key component in the synthesis of several antiviral medications. Notably, it’s used in the production of boceprevir , a protease inhibitor for the hepatitis C virus, and pf-07321332 , an oral medication for COVID-19 treatment . The compound’s structure allows for the creation of drugs that can interact with viral proteins, inhibiting their function and preventing the virus from replicating.

Synthetic Methodology

The compound has been the focus of research aiming to improve synthetic methods. A study presents a more efficient method for producing 3-Azabicyclo[3.1.0]hexan-6-amine through intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . This method addresses the drawbacks of previous synthesis methods, such as low yields and poor atom economy.

Heterocyclic Scaffold

The nitrogen-containing heterocyclic scaffold of 3-Azabicyclo[3.1.0]hexan-6-amine is commonly found in active pharmaceuticals and natural products. This structure is essential for the pharmacological activity of many compounds, making it a significant focus in medicinal chemistry research .

Catalysis Research

The compound is also used in catalysis research, particularly in studies exploring intramolecular cyclopropanation reactions. The development of new catalytic methods can lead to more efficient and sustainable chemical processes .

Direcciones Futuras

The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane, a derivative of 3-Azabicyclo[3.1.0]hexan-6-amine, has been improved by using intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . This method is more efficient and could be used for the production of several antiviral medications .

Mecanismo De Acción

Target of Action

3-Azabicyclo[3.1.0]hexan-6-amine (3-ABH) is a heterocyclic system often present in molecules capable of acting on various biological targets . It is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . These drugs are known to inhibit proteases, which are enzymes that break down proteins and peptides .

Mode of Action

Given its presence in protease inhibitors, it is likely that it interacts with the active site of these enzymes, preventing them from cleaving proteins and thus inhibiting viral replication .

Biochemical Pathways

The biochemical pathways affected by 3-ABH are those involved in the life cycle of viruses. By inhibiting proteases, 3-ABH prevents the maturation of viral proteins, disrupting the viral life cycle and preventing the infection from spreading .

Pharmacokinetics

Given its use in oral medications such as pf-07321332 , it can be inferred that it has good bioavailability

Result of Action

The molecular and cellular effects of 3-ABH’s action are the inhibition of protease activity and the disruption of the viral life cycle. This results in the prevention of viral replication and the spread of infection .

Propiedades

IUPAC Name |

3-azabicyclo[3.1.0]hexan-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c6-5-3-1-7-2-4(3)5/h3-5,7H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUHYQZBNHDABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2N)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azabicyclo[3.1.0]hexan-6-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

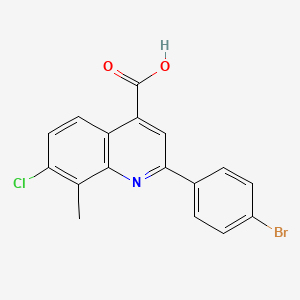

![Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1275049.png)

![Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-](/img/structure/B1275057.png)